molecular formula C₈¹³CH₁₂¹⁵N₂O₆ B1152650 β-Pseudouridine-13C, 15N2

β-Pseudouridine-13C, 15N2

Cat. No.: B1152650
M. Wt: 247.18
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Pseudouridine (B1679824) (Ψ) as a Post-Transcriptional RNA Modification

Pseudouridine (Ψ) is the most prevalent internal modification found in RNA and was the first to be discovered. mdpi.comnih.gov It is an isomer of the standard nucleoside uridine (B1682114), where the uracil (B121893) base is attached to the ribose sugar via a carbon-carbon (C-C) bond instead of the typical nitrogen-carbon (N-C) bond. wikipedia.orgebi.ac.uk This unique C-glycosidic linkage provides pseudouridine with greater rotational freedom and conformational flexibility compared to uridine. wikipedia.org The modification occurs after transcription, a process catalyzed by enzymes known as pseudouridine synthases (PUS). wikipedia.org

The journey to understanding pseudouridine began in 1951 with the discovery of a novel modified nucleoside in RNA hydrolysates. nih.gov Initially termed the "fifth nucleoside," it was later identified as 5-ribosyluracil and named pseudouridine. nih.govnih.gov Early research established that pseudouridine is not incorporated directly during RNA synthesis but is instead formed by the enzymatic isomerization of existing uridine residues within an RNA chain. nih.gov The identification of the first pseudouridine synthase gene, initially called HisT and later renamed TruA, in Salmonella typhimurium and E. coli marked a significant milestone in elucidating the biosynthesis of this crucial modification. nih.gov

Pseudouridine is a universal feature of cellular RNA, found across all domains of life. wikipedia.orgebi.ac.uk Its presence is particularly prominent in non-coding RNAs that are essential for protein synthesis and other cellular processes.

Transfer RNA (tRNA): Pseudouridine is exceptionally abundant in tRNA, making up about 2-5% of all identified modifications in these molecules. nih.gov On average, each tRNA molecule contains 2-3 pseudouridine sites. nih.gov It is a key component of the highly conserved TΨC loop, a structural motif common to most tRNAs. wikipedia.org In yeast tRNA, pseudouridine can account for as much as 4% of the nucleotides. wikipedia.orgebi.ac.uk

Ribosomal RNA (rRNA): Pseudouridine is also widespread in rRNA, the structural and catalytic core of ribosomes. frontiersin.org The number of pseudouridine modifications in rRNA increases with the complexity of the organism. For instance, there are 11 pseudouridines in E. coli rRNA, around 30 in yeast cytoplasmic rRNA, and approximately 100 in human rRNA. wikipedia.orgebi.ac.uk These modifications are often clustered in functionally important regions of the ribosome. wikipedia.orgnih.gov

Small Nuclear RNA (snRNA): Pseudouridine is a conserved feature of the major spliceosomal snRNAs (U1, U2, U4, U5, and U6) in eukaryotes. wikipedia.orgijeab.com For example, vertebrate spliceosomal snRNAs contain a total of 24 pseudouridines, with 13 of them located in U2 snRNA. nih.gov These modifications are typically found in regions that are critical for the assembly and function of the spliceosome. wikipedia.orgnih.gov

Messenger RNA (mRNA) and Long Non-coding RNA (lncRNA): While initially thought to be confined to non-coding RNAs, recent advancements in transcriptome-wide mapping have revealed the widespread presence of pseudouridine in mRNA and lncRNAs. nih.govnih.govresearchgate.netfrontiersin.org The ratio of pseudouridine to uridine in mammalian mRNA is estimated to be around 0.2–0.6%. mdpi.comijeab.com The discovery of pseudouridylation in these RNA species has opened new avenues for understanding its role in gene regulation. nih.govfrontiersin.orgarraystar.com

The unique chemical properties of pseudouridine impart significant structural and functional advantages to RNA molecules. The C-C glycosidic bond and the presence of an additional hydrogen bond donor at the N1 position allow pseudouridine to enhance the stability and function of RNA in various ways. wikipedia.orgnih.gov

Pseudouridine plays a crucial role in stabilizing RNA structures. mdpi.comoup.com Its ability to form an additional hydrogen bond, often mediated by a water molecule, helps to rigidify the sugar-phosphate backbone and improve base stacking interactions. wikipedia.orgnih.gov This enhanced stability is evident in the increased melting temperature of RNA duplexes containing pseudouridine. For example, a single pseudouridine at position 39 in the anticodon stem of tRNA-Lys can increase its melting temperature by 5°C. nih.gov This stabilizing effect is critical for maintaining the correct three-dimensional fold of RNA molecules, which is essential for their biological activity. mdpi.commdpi.com

RNA TypeLocation of PseudouridineEffect on Stability
tRNAAnticodon stemIncreases melting temperature, stabilizing the structure. nih.gov
RNA DuplexesInternal positionsEnhances thermodynamic stability of Ψ-A, Ψ-G, Ψ-U, and Ψ-C pairs. nih.gov
Single-stranded RNA-Promotes a more stacked and A-form helical structure. oup.com

Within the ribosome, pseudouridine residues are strategically located in functionally critical domains, such as the peptidyl transferase center and the decoding center. wikipedia.orgnih.govmdpi.com These modifications contribute to the proper folding of rRNA and the assembly of the ribosomal subunits. wikipedia.orgnih.gov By stabilizing RNA-RNA and RNA-protein interactions, pseudouridine helps to fine-tune the structure of the ribosome, which can impact the speed and accuracy of protein synthesis. wikipedia.org Studies have shown that the absence of certain pseudouridines in rRNA can lead to defects in translation and cell growth. nih.govpnas.org In tRNA, pseudouridine in the anticodon loop modulates interactions with mRNA and rRNA, contributing to the fidelity of codon recognition. wikipedia.org

Ribosomal ComponentFunction of Pseudouridine
rRNAStabilizes key functional centers, aids in ribosome assembly, and influences translation fidelity. wikipedia.orgnih.govnih.gov
tRNAStabilizes the anticodon loop structure for accurate codon-anticodon pairing. wikipedia.org

Pseudouridine is also integral to the process of pre-mRNA splicing. In snRNAs, pseudouridine residues are often found in regions that engage in RNA-RNA and RNA-protein interactions during the assembly and function of the spliceosome. wikipedia.org These modifications can enhance the interaction between the spliceosomal RNA and the pre-mRNA, thereby facilitating the regulation of splicing. wikipedia.orgnih.gov For instance, pseudouridines in the branch site recognition region of U2 snRNA are crucial for the proper assembly of the spliceosome and for stimulating the ATPase activity of the Prp5 helicase, a key factor in the early stages of splicing. nih.govembopress.orgfrontiersin.orgembopress.org The presence of pseudouridine can alter the local structure of the snRNA, which in turn influences the binding of essential splicing factors. nih.govembopress.orgembopress.org

snRNARole of Pseudouridine
U2 snRNAEssential for spliceosome assembly and stimulates the activity of the Prp5 helicase. nih.govembopress.orgfrontiersin.orgembopress.org
General snRNAsEnhances RNA-pre-mRNA interactions and contributes to the proper folding of the spliceosome. wikipedia.orgnih.gov

Structural and Functional Significance of Ψ in RNA Biology

Rationale for Stable Isotope Labeling in Biomolecular NMR and Mass Spectrometry

The study of large biomolecules like RNA via NMR is often hampered by significant challenges, including spectral crowding, where signals from different atoms overlap, and broad linewidths, which reduce the quality of the data. nih.govacs.org Stable isotope labeling is a highly effective strategy to overcome these limitations. nih.govnih.gov By introducing NMR-active stable isotopes into RNA, researchers can significantly simplify complex spectra and improve the resolution of the data obtained. silantes.comnih.gov

Similarly, in mass spectrometry, stable isotope labeling is indispensable for the accurate quantification of molecules and for identifying the specific sites of modifications within a nucleic acid sequence. researchgate.netmdpi.com The mass difference introduced by the isotopes allows for clear differentiation between labeled and unlabeled molecules, forming the basis for quantitative analyses and the mapping of post-transcriptional modifications. mdpi.comnih.gov

The incorporation of ¹³C and ¹⁵N isotopes into nucleic acids offers a suite of advantages for both NMR and mass spectrometry analyses, transforming the study of RNA structure and function.

One of the primary benefits of ¹³C and ¹⁵N enrichment is the significant improvement in spectral resolution and sensitivity. silantes.comnih.gov In NMR, the natural abundance of these isotopes is low (approximately 1.1% for ¹³C and 0.37% for ¹⁵N). portlandpress.com By enriching biomolecules with these isotopes, the signals are no longer limited by natural abundance. nih.gov This enrichment allows for the use of multidimensional heteronuclear NMR experiments, which separate signals based on the chemical shifts of the different nuclei (e.g., ¹H, ¹³C, ¹⁵N), thereby reducing spectral overlap that is common in one-dimensional ¹H spectra. nih.govportlandpress.com This is particularly crucial for larger RNA molecules, where severe resonance overlap can make spectra nearly impossible to interpret. acs.orgresearchgate.net Furthermore, specific labeling patterns can reduce dipolar cross-relaxation, leading to sharper signals and improved sensitivity. nih.govnih.gov

BenefitDescriptionImpact on NMR Studies
Increased Resolution Reduces signal overlap by spreading resonances over multiple dimensions (¹H, ¹³C, ¹⁵N).Allows for the study of larger and more complex RNA molecules. nih.govresearchgate.net
Enhanced Sensitivity Overcomes the low natural abundance of ¹³C and ¹⁵N, leading to stronger NMR signals. silantes.comnih.govReduces experiment time and enables the detection of less abundant molecular conformations.
Reduced Linewidths Selective labeling and deuteration can minimize dipolar couplings and relaxation effects. nih.govnih.govResults in sharper peaks and more precise measurement of NMR parameters.

A critical step in any NMR-based structural study is resonance assignment—the process of attributing each signal in the spectrum to a specific atom in the molecule. researchgate.net For complex RNA systems, this can be a formidable task due to the limited chemical shift dispersion of the four standard ribonucleotides. nih.govnsf.gov Isotopic labeling, particularly with ¹³C and ¹⁵N, is instrumental in simplifying this process. researchgate.netmdpi.com

By using uniformly or selectively labeled RNA, researchers can employ a variety of triple-resonance experiments (e.g., HNCA, HNCACB) that correlate the signals of backbone atoms, creating a "roadmap" to trace the connectivity of the nucleic acid chain. researchgate.net Site-specific labeling, where only certain residues or positions are labeled, can further reduce spectral complexity and help resolve ambiguities in assignment. nsf.govmdpi.com For instance, preparing multiple samples, each with a different specifically labeled residue, allows for the unambiguous assignment of those residues even in a large and complex RNA structure. mdpi.com

In the field of mass spectrometry, stable isotope labeling is the gold standard for the absolute quantification of RNA modifications. researchgate.netmdpi.com By using a stable isotope-labeled internal standard (SILIS) that is chemically identical to the analyte but has a different mass, researchers can perform isotope dilution mass spectrometry. mdpi.com This method allows for highly accurate and precise quantification because the standard and the analyte behave identically during sample preparation and analysis, correcting for any sample loss or variation in ionization efficiency. mdpi.com

Furthermore, isotopic labeling is a powerful tool for identifying the exact location of modifications within an RNA sequence. nih.govtandfonline.com For example, a "bottom-up" approach involves digesting the RNA with enzymes to produce smaller fragments. nih.gov The mass of these fragments is then analyzed. If the RNA was metabolically labeled with a heavy isotope, the mass shift of a particular fragment can reveal its base composition (e.g., the number of nitrogen atoms), aiding in its identification. nih.govtandfonline.com This is particularly useful for modifications like pseudouridylation, which is "mass-silent" (the modified and unmodified nucleosides have the same mass). nih.govnih.gov A novel method uses deuterium-labeled uridine; when it is converted to pseudouridine, a deuterium (B1214612) atom is exchanged for a hydrogen atom, resulting in a detectable mass shift of -1 Da, allowing for direct MS-based determination of pseudouridine sites. acs.orgresearchgate.net

Application in Mass SpectrometryTechniqueAdvantage
Absolute Quantification Isotope Dilution Mass Spectrometry with SILIS. mdpi.comProvides high accuracy and precision by correcting for variations in sample handling and analysis.
Modification Site Mapping Metabolic labeling combined with enzymatic digestion and MS/MS analysis. nih.govtandfonline.comHelps determine the sequence and modification status of RNA fragments.
Analysis of Mass-Silent Modifications Isotope labeling that induces a mass shift upon modification (e.g., D-to-H exchange for Ψ). acs.orgresearchgate.netEnables the direct detection and sequencing of modifications that are otherwise invisible to MS.

Advantages of 13C and 15N Isotopic Enrichment in Nucleic Acid Studies

Specific Focus on β-Pseudouridine-¹³C, ¹⁵N₂ as a Research Tool

The isotopically labeled compound β-Pseudouridine-¹³C, ¹⁵N₂ is a specialized research tool designed to leverage the advantages of stable isotope labeling for studying RNA. medchemexpress.eucymitquimica.com In this molecule, one carbon atom and both nitrogen atoms in the pyrimidine (B1678525) ring of pseudouridine are replaced with their heavy isotopes. cymitquimica.com

The synthesis of such labeled nucleosides can be achieved through chemo-enzymatic methods. nih.govresearchgate.net This often involves the chemical synthesis of ¹³C/¹⁵N labeled uracil, which is then enzymatically converted to pseudouridine 5'-monophosphate (ΨMP). nih.govresearchgate.net Following the removal of the phosphate (B84403) group, the resulting labeled pseudouridine can be converted into a phosphoramidite (B1245037) building block. nih.govresearchgate.net This phosphoramidite is then suitable for incorporation into RNA sequences at specific sites using standard solid-phase synthesis. mdpi.comnih.gov

The incorporation of β-Pseudouridine-¹³C, ¹⁵N₂ into an RNA molecule provides a highly specific probe for NMR studies. It allows researchers to observe the local environment around the pseudouridine residue with enhanced sensitivity and resolution, facilitating the study of RNA-protein interactions or the dynamics of the RNA itself. nih.gov For example, a ¹³C and ¹⁵N labeled pseudouridine was incorporated into an RNA to observe complex formation with an H/ACA box RNA via NMR. nih.govresearchgate.net This specific labeling is crucial for dissecting the structural and functional consequences of this widespread RNA modification at an atomic level.

Properties

Molecular Formula

C₈¹³CH₁₂¹⁵N₂O₆

Molecular Weight

247.18

Synonyms

5-β-D-Ribofuranosyl-2,4(1H,3H)-Pyrimidinedione-13C, 15N2;  5-(β-D-Ribofuranosyl)uracil-13C, 15N2;  5-Ribosyluracil-13C, 15N2;  NSC 162405-13C, 15N2;  Pseudouridine C;  β-D-Pseudouridine-13C, 15N2;  Pseudouridine-13C, 15N2;  ψ-Uridine-13C, 15N2; 

Origin of Product

United States

Synthesis and Isotopic Labeling Strategies for β Pseudouridine 13c, 15n2

Chemical Synthesis Methodologies

Chemical synthesis provides a versatile platform for the production of β-pseudouridine and its derivatives, allowing for precise control over the introduction of isotopic labels.

Stereoselective Synthesis of β-Pseudouridine

The stereoselective synthesis of β-pseudouridine presents a significant chemical challenge due to the need to control the stereochemistry at the anomeric carbon. A common strategy involves the condensation of a protected D-ribose derivative with a lithiated pyrimidine (B1678525). This reaction typically yields a mixture of α and β anomers, necessitating chromatographic separation.

One established method begins with a protected D-ribonolactone, which reacts with a lithiated pyrimidine. This is followed by a sequence of ring-opening and ring-closing reactions to yield the desired pseudouridine (B1679824) anomers. researchgate.net An improved and practical approach for both α- and β-pseudouridines has been developed from a common intermediate. This method features a highly diastereoselective Grignard reaction with a protected D-ribose, which can be performed under non-cryogenic conditions. rsc.orgrsc.org The subsequent steps diverge to produce either the α or β anomer. For β-pseudouridine, an acid-mediated global deprotection and cyclization, which also facilitates anomerization, is employed. rsc.org

Another stereoselective approach involves the reduction of a hemiketal C-nucleoside intermediate. researchgate.net For instance, a protected precursor can be stereoselectively reduced using reagents like L-Selectride in the presence of zinc chloride, followed by a Mitsunobu reaction for cycloetherification to form the protected nucleoside. nih.gov Subsequent deprotection steps then yield β-pseudouridine. nih.gov The choice of protecting groups is crucial for the efficiency of these synthetic routes.

Synthetic Approach Key Reagents/Steps Stereoselectivity (β:α) Overall Yield
Hanessian et al. (2003)Protected D-ribonolactone, lithiated pyrimidine, L-Selectride reduction, Mitsunobu cyclization8:118% (8 steps)
Barát V., et al. (2023)Protected D-ribose, Grignard reaction, one-pot deprotection-cyclization-anomerization>20:1 (diol intermediate)67% (gram scale) for key step
Stereocontrolled reductionHemiketal C-nucleoside intermediate, stereoselective reductionHighMulti-gram quantities achievable

Integration of 13C and 15N Isotopes at Specific Positions

The synthesis of isotopically labeled β-pseudouridine is essential for detailed structural and mechanistic studies, particularly using NMR spectroscopy.

The pyrimidine ring of pseudouridine can be specifically labeled with ¹³C and ¹⁵N isotopes by utilizing appropriately labeled precursors in the chemical synthesis. For the synthesis of [¹³C,¹⁵N₂]-β-Pseudouridine, an isotopically labeled intermediate such as 5-Bromo-2,4-bis(1,1-dimethylethoxy)pyrimidine-¹³C,¹⁵N₂ can be used. usbio.net

A general method for labeling pyrimidine nucleosides involves the synthesis of the labeled uracil (B121893) base first, which is then coupled to the ribose moiety. mdpi.comacs.org For instance, [¹³C]-urea can serve as the source for ¹³C at the C2 position, while [¹³C]-bromoacetic acid can be used to introduce ¹³C at the C4 or C5 positions. mdpi.com The use of [¹⁵N]-urea allows for the incorporation of ¹⁵N at the N1 and N3 positions. mdpi.com

A specific procedure for the synthesis of [3-¹⁵N]-labeled pseudouridine has been developed. This method involves the nitration of a suitably protected pseudouridine precursor at the N3 position, followed by treatment with ¹⁵NH₄Cl to introduce the ¹⁵N isotope. This multi-step process yields the desired [3-¹⁵N]pseudouridine. researchgate.netnih.gov

Labeling the ribose moiety of β-pseudouridine with ¹³C is typically achieved by starting the synthesis with a ¹³C-labeled D-ribose precursor. Chemo-enzymatic methods are available to produce various isotopomers of D-ribose, which can then be used in the chemical synthesis of the nucleoside. tandfonline.comnih.gov

For example, [¹³C₅]-labeled ribose can be synthesized from [¹³C₆]-D-glucose. nih.gov This labeled ribose can then be converted into a protected derivative suitable for coupling with the pyrimidine base. The synthesis of fully [¹³C/¹⁵N] labeled pyrimidine nucleosides has been achieved starting from ¹³C-glucose and labeled nucleobases. nih.gov An oxidative ring-opening reaction can be employed to remove a carbon with the incorrect configuration, leading directly to the protected, labeled nucleoside. nih.gov The site-specific introduction of these labeled building blocks allows for detailed NMR studies of RNA structure and dynamics. oup.comoup.com

Chemo-Enzymatic Synthesis Approaches

Chemo-enzymatic methods combine the flexibility of chemical synthesis with the high selectivity and efficiency of enzymatic catalysis. These approaches have emerged as powerful strategies for the synthesis of β-pseudouridine and its labeled analogues. nih.gov

A highly efficient chemo-enzymatic synthesis for producing stable isotope-labeled pseudouridines has been reported. researchgate.net This process involves the chemical synthesis of ¹³C/¹⁵N labeled uracils, which are then enzymatically converted to pseudouridine 5'-monophosphate (ΨMP). researchgate.net

Utilization of Pseudouridine Monophosphate Glycosidase (YeiN) in Synthesis

The key enzyme in the chemo-enzymatic synthesis of ΨMP is Pseudouridine Monophosphate Glycosidase (YeiN) from E. coli. nih.govresearchgate.net This enzyme naturally catalyzes the reversible cleavage of the C-C glycosidic bond in ΨMP to form uracil and ribose 5-phosphate (R5P). nih.gov While its biological role is in the degradation pathway, the equilibrium of the reaction strongly favors the synthesis of ΨMP. nih.gov

The catalytic mechanism of YeiN involves a novel ribose ring-opening process and the formation of a lysine (B10760008) adduct. nih.govnih.gov In the synthetic direction, YeiN catalyzes the condensation of uracil and R5P to form the C-C glycosidic bond of ΨMP. nih.govresearchgate.net This enzymatic step is highly stereoselective, exclusively producing the β-anomer.

This chemo-enzymatic approach has been successfully used to produce ¹³C/¹⁵N-labeled pseudouridines. researchgate.net The process starts with the chemical synthesis of the isotopically labeled uracil. This labeled uracil is then used as a substrate for YeiN, along with R5P, to generate labeled ΨMP. researchgate.net The final step is the dephosphorylation of ΨMP, typically using a phosphatase, to yield the desired isotopically labeled β-pseudouridine. researchgate.netresearchgate.net This method is advantageous as it avoids the challenges of stereocontrol associated with purely chemical syntheses.

Enzyme Reaction Substrates Product Key Features
Pseudouridine Monophosphate Glycosidase (YeiN)C-C glycosidic bond formationUracil (or labeled uracil), Ribose 5-phosphate (R5P)β-Pseudouridine 5'-monophosphate (ΨMP)Highly stereoselective for β-anomer; equilibrium favors synthesis.
PhosphataseDephosphorylationβ-Pseudouridine 5'-monophosphate (ΨMP)β-PseudouridineFinal step to yield the nucleoside.

Efficiency and Scalability of Chemo-Enzymatic Routes for Labeled Pseudouridine Production

Chemo-enzymatic methods offer a highly efficient and scalable approach for producing isotopically labeled pseudouridine. researchgate.net This strategy synergistically combines the precision of chemical synthesis for creating labeled precursors with the specificity of enzymatic reactions for the final assembly.

A prominent chemo-enzymatic route involves the chemical synthesis of ¹³C and/or ¹⁵N labeled uracil. researchgate.netnih.gov This is a critical first step where the isotopic labels are introduced into the nucleobase. Following the synthesis of the labeled uracil, it is enzymatically converted to pseudouridine 5'-monophosphate (ΨMP) using the enzyme Ψ-5'-monophosphate C-glycosidase (YeiN). researchgate.net This enzymatic step is highly efficient and specific, ensuring the correct formation of the C-glycosidic bond characteristic of pseudouridine. The resulting ΨMP can then be dephosphorylated to yield the desired labeled β-pseudouridine nucleoside. researchgate.net

This method is advantageous due to its atom-efficient nature and adherence to green chemistry principles. researchgate.net The enzymatic coupling of a chemically synthesized, labeled nucleobase with a ribose donor circumvents many of the challenges and lower yields associated with purely chemical syntheses. nih.gov The scalability of this approach is supported by the ability to produce large quantities of labeled RNA from E. coli grown in enriched media, which can then be degraded to produce the necessary labeled ribonucleoside monophosphates (NMPs). nih.gov These NMPs can then be chromatographically separated and converted to the corresponding triphosphates for subsequent applications. nih.gov

Research Findings on Chemo-Enzymatic Synthesis:

Starting MaterialsKey Enzymatic StepProductEfficiency/YieldReference
¹³C/¹⁵N labeled uracils and D-riboseEnzymatic conversion to pseudouridine 5′‐monophosphate (ΨMP) by YeiN, a Ψ‐5′‐monophosphate C‐glycosidase.¹³C/¹⁵N‐labelled pseudouridine phosphoramiditesHighly efficient researchgate.net
Potassium cyanide and 2-bromoacetic acidReductive reaction using palladium on barium sulfate (B86663) under a hydrogen atmosphere.6-¹³C-¹⁵N₂-uracilGood yields nih.gov
¹³C/¹⁵N enriched medium for E. coli growthDegradation of total RNA to NMPs by nuclease P1 and nuclease S1.¹³C/¹⁵N labeled NMPsHigh amounts of labeled RNA obtained nih.gov

Enzymatic Incorporation into RNA

Once synthesized, the labeled β-pseudouridine, in its triphosphate form (ΨTP), can be enzymatically incorporated into RNA molecules. This process is fundamental for producing labeled RNA for a variety of biophysical and structural studies.

The most common method for incorporating labeled nucleotides into RNA is in vitro transcription. shoko-sc.co.jp This technique utilizes a DNA template, an RNA polymerase (commonly T7, T3, or SP6), and a mixture of the four ribonucleoside triphosphates (rNTPs), where the labeled ΨTP replaces uridine (B1682114) triphosphate (UTP). shoko-sc.co.jpmdpi.com This allows for the synthesis of RNA molecules where all uridine positions are replaced with the isotopically labeled pseudouridine.

The process is highly versatile, enabling the production of RNA of virtually any sequence. mdpi.com Researchers can generate uniformly labeled RNA by using only the labeled ΨTP or create selectively labeled transcripts by mixing labeled and unlabeled UTP at specific ratios. shoko-sc.co.jpmdpi.com This flexibility is crucial for tailoring the labeling pattern to the specific requirements of the intended analytical technique, such as Nuclear Magnetic Resonance (NMR) spectroscopy. shoko-sc.co.jp

Both site-specific and uniform labeling strategies are employed to meet different research needs.

Uniform Labeling: This approach involves the complete replacement of a specific type of nucleotide with its labeled counterpart during in vitro transcription. shoko-sc.co.jp For instance, to create a uniformly ¹³C, ¹⁵N₂-pseudouridine labeled RNA, ΨTP-¹³C, ¹⁵N₂ is used as the sole source of "U" in the transcription reaction. shoko-sc.co.jpnih.gov This method is valuable for studies where a global view of the RNA structure and dynamics is desired.

Site-Specific Labeling: Achieving site-specific labeling is more complex. One approach is the chemical synthesis of RNA oligonucleotides using labeled phosphoramidite (B1245037) building blocks. researchgate.netmdpi.com This allows for the precise placement of a labeled nucleotide at any desired position within the RNA sequence. mdpi.com Another enzymatic method involves the ligation of a short, chemically synthesized, labeled RNA fragment to a larger, unlabeled RNA molecule. While more intricate, these methods provide unparalleled precision for focusing on the structure and function of specific regions within a larger RNA molecule. mdpi.com

The efficiency and fidelity of incorporating modified nucleotides like pseudouridine are critical for producing biologically active and structurally sound RNA.

Incorporation Efficiency: Studies have shown that T7 RNA polymerase can efficiently incorporate ΨTP in place of UTP. In competitive assays with a 1:1 ratio of UTP to ΨTP, the T7 polymerase preferentially installed ΨTP with a yield of 40–70%. The incorporation efficiency of modified nucleoside triphosphates can be very high, with some studies reporting incorporation rates relative to guanosine (B1672433) of 99% for pseudouridine. nih.gov This high efficiency ensures that a significant portion of the synthesized RNA will contain the desired modification.

Fidelity: The incorporation of pseudouridine generally does not compromise the fidelity of RNA polymerases or reverse transcriptases. nih.gov This means that the presence of pseudouridine in the template does not significantly increase the error rate of the polymerase, ensuring that the resulting RNA sequence is accurate. The ability to incorporate pseudouridine into mRNA has been shown to yield a superior nonimmunogenic vector with increased translational capacity and biological stability, highlighting the functional integrity of the modified RNA. nih.govnih.gov

Incorporation Efficiency of Modified Nucleotides:

Modified NucleotideIncorporation Efficiency (relative to Guanosine)Reference
Pseudouridine (Ψ)99% nih.gov
N⁶-methyladenosine (m⁶A)102% nih.gov
5-methylcytidine (m⁵C)95% nih.gov
5-methyluridine (B1664183) (m⁵U)104% nih.gov
5-hydroxymethyluridine (hm⁵U)92% nih.gov

Purification and Characterization of Labeled β-Pseudouridine and Modified RNAs

Following synthesis and incorporation, rigorous purification and characterization are essential to ensure the quality and purity of the labeled β-pseudouridine and the resulting modified RNA molecules.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and purity assessment of both the labeled nucleoside triphosphate and the final RNA product.

For the labeled nucleoside, ion-pair reversed-phase HPLC is often employed to separate the desired triphosphate from other reaction components and to assess its purity. Purity levels of ≥95% by HPLC are typically required for subsequent enzymatic reactions.

For the modified RNA, denaturing HPLC can be used to purify the full-length transcript from shorter, abortive sequences and from the enzymes and unincorporated nucleotides. trilinkbiotech.com The purity of the final RNA product is critical for downstream applications, as contaminants can interfere with structural and functional studies. Anion-exchange chromatography is another common method for purifying RNA, effectively separating molecules based on their charge. researchgate.net The quality and quantity of the purified RNA can be further assessed by techniques like UV spectroscopy and gel electrophoresis. nih.gov

Mass Spectrometry for Isotopic Purity and Incorporation Verification

Mass spectrometry is an indispensable analytical technique for the characterization of isotopically labeled compounds such as β-Pseudouridine-13C, 15N2. It provides crucial information regarding the isotopic purity of the synthesized compound and the successful incorporation of the heavy isotopes. This verification is paramount to ensure the reliability of subsequent studies that utilize this labeled molecule as an internal standard or tracer. medchemexpress.eu

High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the labeled pseudouridine. The expected molecular weight of this compound is 247.18 g/mol . cymitquimica.com The observed mass-to-charge ratio (m/z) in the mass spectrum should correspond to this value, confirming the presence of the heavy isotopes.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful method for analyzing complex mixtures and is particularly useful for assessing the purity of the synthesized this compound. nih.gov In a typical LC-MS analysis, the sample is first separated by liquid chromatography, and the eluent is then introduced into the mass spectrometer. This allows for the separation of the labeled pseudouridine from any unlabeled counterparts or other impurities before mass analysis.

The isotopic enrichment, which is the percentage of the labeled isotope in the compound, can be quantified by comparing the peak intensities of the labeled and unlabeled species in the mass spectrum. For this compound, the goal is to have a high isotopic enrichment, ideally close to 100%, to minimize interference from the natural abundance of isotopes.

Tandem mass spectrometry (MS/MS or MS2) provides further structural confirmation. In these experiments, the parent ion of this compound is selected and fragmented, and the resulting fragment ions are analyzed. The fragmentation pattern of the labeled compound will be different from that of the unlabeled compound due to the presence of the heavy isotopes. For instance, ions containing the pyrimidine ring will exhibit a mass shift corresponding to the incorporated 13C and 15N atoms. A patent for a mass spectrometry assay method lists several mass-to-charge ratios for ions from pseudouridine that can be used for its detection and quantification. google.com

A chemo-enzymatic synthesis approach has been reported for producing 13C/15N-labelled pseudouridine phosphoramidites. researchgate.net In this method, 13C/15N labeled uracils are synthesized chemically and then converted to pseudouridine 5′-monophosphate (ΨMP) using an enzyme. researchgate.net After removal of the 5'-phosphate group, the resulting labeled pseudouridine is converted into a phosphoramidite building block suitable for RNA solid-phase synthesis. researchgate.net Mass spectrometry would be used at various stages of this process to verify the incorporation of the isotopes and the purity of the intermediates and the final product.

Metabolic labeling strategies combined with mass spectrometry have also been developed to identify pseudouridines in RNA. nih.gov For example, growing cells in a medium containing CD3-methionine can selectively deuterate methyl groups in rRNA. nih.gov Another approach involves using 5,6-D-uracil, where the pseudouridylation reaction causes an exchange of the 5-deuteron with a solvent proton, leading to a detectable -1 Da mass shift. nih.gov While these methods focus on detecting pseudouridine within larger RNA molecules, the underlying principles of using isotopic shifts for mass spectrometric detection are the same.

The following table summarizes the key mass spectrometric data for this compound:

PropertyValueSource
Molecular Formula C8[13C]H12[15N2]O6 cymitquimica.com
Molecular Weight 247.18 g/mol cymitquimica.com
Unlabeled CAS Number 1445-07-4 lgcstandards.com
Purity (typical) >95% (HPLC) lgcstandards.com

The subsequent table lists some of the characteristic mass-to-charge ratios (m/z) of fragment ions that can be observed in the tandem mass spectrum of pseudouridine, which would be shifted in the labeled counterpart.

Ion m/z (Unlabeled Pseudouridine)Source
244.9 ± 0.5 google.com
209.0 ± 0.5 google.com
191.0 ± 0.5 google.com
179.0 ± 0.5 google.com
154.8 ± 0.5 google.com
125.0 ± 0.5 google.com
96.0 ± 0.5 google.com

Methodological Applications in Structural Biology and Biophysics

Nuclear Magnetic Resonance (NMR) Spectroscopy

The introduction of 13C and 15N isotopes into β-pseudouridine allows for the application of a suite of powerful multidimensional heteronuclear NMR experiments. These experiments overcome the inherent challenges of 1H NMR of RNA, such as severe resonance overlap, by spreading the signals into additional dimensions corresponding to the chemical shifts of the directly attached 13C and 15N nuclei. This enhanced resolution is crucial for the unambiguous assignment of resonances and the detailed structural characterization of RNA molecules containing pseudouridine (B1679824).

Assignment Strategies for 13C/15N Labeled RNA

The process of assigning NMR signals to specific atoms in an RNA molecule is a critical first step in structure determination. The presence of β-Pseudouridine-13C,15N2 requires specific considerations within the broader context of RNA resonance assignment strategies.

The sequential assignment, or "sequential walk," is a cornerstone of RNA NMR spectroscopy, allowing for the connection of resonances from adjacent nucleotides. This process relies on through-space correlations (Nuclear Overhauser Effects, NOEs) between the base protons (H6/H8) and the ribose protons (primarily H1', H2') of the same and the preceding nucleotide.

In an RNA containing β-Pseudouridine-13C,15N2, the general strategy for sequential assignment remains the same, but the unique C-C glycosidic bond in pseudouridine (C1'-C5) compared to the N-C glycosidic bond in uridine (B1682114) (N1-C1') can influence local conformation and, consequently, the observed NOE patterns. The assignment process for a pseudouridine-containing RNA segment typically involves:

Intra-residue correlations: Identifying the connectivities within a single nucleotide, for example, from the H6 to the H1' of the pseudouridine.

Inter-residue (sequential) correlations: Identifying NOEs between the base of one nucleotide and the ribose of the preceding nucleotide. For instance, a correlation between the H6 proton of pseudouridine and the H1' proton of the (i-1) nucleotide.

The characteristic chemical shifts of pseudouridine protons and carbons, particularly the upfield shift of H1' and C1' resonances, serve as key identifiers during the assignment process.

Multidimensional heteronuclear NMR experiments are indispensable for resolving the spectral complexity of 13C,15N-labeled RNA. These experiments correlate the chemical shifts of protons with their attached 13C and 15N nuclei, providing the necessary resolution for unambiguous assignments.

2D 13C,13C PDSD (Proton-Driven Spin Diffusion): This solid-state NMR experiment is used to establish correlations between carbon atoms within the labeled pseudouridine and between adjacent nucleotides. By varying the mixing time, it is possible to observe short- and long-range carbon-carbon correlations, which are valuable for assigning the carbon skeleton of the ribose and the base.

3D/4D 1H-detected experiments: In solution-state NMR, experiments like the 3D HNCCH-TOCSY are crucial. These experiments correlate a proton with its attached nitrogen and carbon, and then transfer magnetization to other carbons within the same spin system. For a β-Pseudouridine-13C,15N2 residue, these experiments would allow for the complete assignment of the ribose and base carbons and nitrogens. 4D experiments, such as 4D HCCH-TOCSY, further enhance resolution by adding another carbon dimension, which can be critical for larger RNA molecules.

The following table provides typical 13C chemical shift ranges for RNA nucleotides, with specific mention of the characteristic shifts observed for pseudouridine.

AtomStandard Nucleotides (ppm)β-Pseudouridine (ppm)
C1'88 - 94Characteristic upfield shift
C2'72 - 7672 - 76
C3'70 - 7470 - 74
C4'80 - 8480 - 84
C5'60 - 6560 - 65
C2150 - 155 (Py)~152
C4165 - 170 (Py)~167
C595 - 105 (Py)~112
C6138 - 142 (Py)~143

Determination of RNA Secondary and Tertiary Structures

Once the resonances are assigned, a wealth of structural information can be extracted from the NMR data to determine the three-dimensional structure of the RNA.

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in space (typically < 5 Å). The intensity of an NOE is inversely proportional to the sixth power of the distance between the protons, making it a powerful tool for determining internuclear distances. In cases where the NOE is close to zero due to the molecular tumbling rate, Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to obtain similar distance information.

For an RNA containing β-Pseudouridine-13C,15N2, NOE and ROESY experiments provide crucial distance constraints for defining the local conformation around the pseudouridine and its interactions with other parts of the RNA molecule. Key NOEs include:

Intra-residue NOEs: These define the conformation of the pseudouridine nucleotide itself, such as the distance between the base and ribose protons.

The conformation of the ribose sugar, known as the sugar pucker, and the torsion angles of the phosphodiester backbone are critical determinants of RNA structure. These parameters can be determined from NMR data, primarily through the measurement of scalar (J) coupling constants.

The sugar pucker in RNA typically exists in two major conformations: C3'-endo (A-form helix) and C2'-endo (B-form helix). The conformation can be determined by analyzing the magnitude of the 3JH1'-H2' coupling constant.

A small 3JH1'-H2' coupling (1-2 Hz) is indicative of a C3'-endo conformation.

A large 3JH1'-H2' coupling (8-10 Hz) is indicative of a C2'-endo conformation.

Pseudouridine is known to stabilize the C3'-endo sugar pucker, which contributes to the stability of A-form helices in RNA. The measurement of J-coupling constants in a β-Pseudouridine-13C,15N2 labeled RNA allows for the precise determination of its sugar pucker conformation.

The following table summarizes the relationship between the 3JH1'-H2' coupling constant and the sugar pucker conformation.

3JH1'-H2' (Hz)Sugar Pucker ConformationTypical RNA Structure
1 - 2C3'-endo (North)A-form helix
8 - 10C2'-endo (South)B-form helix, flexible regions

In addition to the sugar pucker, other torsion angles in the RNA backbone (α, β, γ, δ, ε, ζ) and the glycosidic torsion angle (χ) that defines the orientation of the base relative to the ribose can be constrained using a combination of J-coupling measurements and NOE data. The incorporation of β-Pseudouridine-13C,15N2 provides the necessary sensitivity and resolution to accurately measure these parameters and define the high-resolution structure of the RNA.

Methodological Applications of β-Pseudouridine-13C,15N2 in Structural Biology and Biophysics

The isotopic labeling of RNA with heavy atoms such as Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) has been instrumental in advancing the application of Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structure and dynamics of complex RNA molecules. The incorporation of β-Pseudouridine-13C,15N2, a labeled version of the most abundant modified nucleoside in RNA, provides a powerful and specific probe for investigating RNA function at an atomic level. nih.govnih.gov This article details the specific applications of this labeled compound in modern structural biology and biophysics.

Residual Dipolar Couplings (RDCs) provide long-range structural information that is crucial for determining the global orientation of helical domains and other structural motifs within an RNA molecule. wikipedia.org In solution, molecules tumble rapidly and isotropically, which averages the through-space dipolar couplings to zero. However, by introducing a partial alignment of the RNA molecules using a liquid crystalline medium, small, non-zero RDCs can be measured. wikipedia.org

The incorporation of β-Pseudouridine-13C,15N2 into an RNA sequence allows for the precise measurement of one-bond ¹⁵N-¹³C RDCs between the nitrogen atoms in the pseudouridine base and the carbon atoms in the ribose sugar or the base itself. nih.gov These couplings are highly sensitive to the orientation of the corresponding internuclear vectors with respect to the external magnetic field.

CouplingMeasured RDC (Hz)Predicted RDC (Hz)Residue
¹D(N1-C1')-1.78-1.85A15
¹D(N1-C1')-1.29-1.33A16
¹D(N9-C1')-1.99-2.05G12
¹D(N9-C1')-1.53-1.59G13

Table 1: Representative ¹⁵N-¹³C Residual Dipolar Couplings (RDCs) Measured in a Uniformly ¹³C,¹⁵N-Labeled Stem-Loop RNA. The close agreement between measured and predicted RDC values demonstrates the utility of this technique for structure validation and refinement. Data sourced from reference nih.gov.

NMR spin relaxation measurements provide powerful insights into the internal motions of biomolecules on the picosecond to nanosecond (ps-ns) timescale. nih.gov By labeling pseudouridine with ¹³C and ¹⁵N, researchers can measure the longitudinal (R1) and transverse (R2) relaxation rates, as well as the steady-state heteronuclear Overhauser effect (hetNOE), for specific nuclei within the residue. nih.govacs.org

These parameters are sensitive to the rate and amplitude of bond vector reorientation. nih.gov For example, a high hetNOE value (close to 1) indicates a rigid, well-ordered region, while lower values suggest increased flexibility. Measurements on ¹³C nuclei in the ribose and base of pseudouridine can map the local flexibility of the sugar-phosphate backbone and the nucleobase, respectively. These studies are crucial for understanding how modifications like pseudouridylation impact the local conformational dynamics that underpin RNA's ability to interact with other molecules. nih.gov

Slower, functionally important motions, such as the conformational switching of riboswitches or domain rearrangements, occur on the microsecond to millisecond (μs-ms) timescale. nih.gov These motions can be characterized using NMR techniques like Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion and Chemical Exchange Saturation Transfer (CEST). nih.govresearchgate.net

These experiments detect the presence of "invisible" or sparsely populated excited states that are in exchange with the more abundant ground state. The presence of ¹³C and ¹⁵N labels in pseudouridine provides sensitive probes for these experiments. nih.gov By monitoring the relaxation rates of ¹⁵N or ¹³C nuclei under different experimental conditions (e.g., varying the CPMG pulse frequency), one can extract kinetic (exchange rates) and thermodynamic (population levels) information about these conformational exchange processes. nih.govunivie.ac.at This allows researchers to characterize the energy landscape of RNA folding and function at specific, functionally relevant sites.

Pseudouridine is unique in that it possesses two imino protons (N1-H and N3-H) that can act as hydrogen bond donors, unlike uridine which only has one (N3-H). nih.gov The stability of these hydrogen bonds and their accessibility to the solvent are critical for RNA structure and interactions. The rate at which these imino protons exchange with protons in the bulk water is a direct reporter on the stability and dynamics of the hydrogen bonds they are involved in. nih.gov

Labeling with ¹⁵N allows for the straightforward detection of these imino protons in ¹H-¹⁵N correlation spectra (like the HSQC experiment). The chemical shift of the imino proton is highly sensitive to its hydrogen-bonding status. acdlabs.com Furthermore, the rate of solvent exchange can be measured directly, providing quantitative information on the opening and closing rates of base pairs or other tertiary interactions involving the pseudouridine residue. nih.gov This technique is invaluable for understanding how pseudouridine modifications stabilize or destabilize local RNA structure. nih.govnih.gov

RNA VariantImino ProtonChemical Shift (ppm)Inferred H-Bond Status
Wild Type (U14)U14 H3~11.50H-bonded to A17 phosphate (B84403)
U14Ψ VariantΨ14 H3~11.25Weakened H-bond to A17 phosphate
Wild Type (U18)U18 H3~11.60H-bonded to U13 O2
U14Ψ VariantU18 H3~11.40Destabilized H-bond to U13 O2

Table 2: Imino Proton Chemical Shift Changes Upon U-to-Ψ Substitution. The upfield shift (lower ppm value) of the Ψ14 H3 and U18 H3 imino protons in the U14Ψ variant indicates a weakening or destabilization of their respective hydrogen bonds compared to the wild-type RNA. Data interpreted from reference nih.gov.

Understanding how RNA interacts with small molecules, proteins, and other nucleic acids is fundamental to biology. Isotopic labeling of RNA with ¹³C and ¹⁵N is a prerequisite for many NMR-based interaction studies, as it allows for the unambiguous monitoring of the RNA's signals upon addition of a binding partner. nih.gov The inclusion of a labeled pseudouridine provides a specific viewpoint from this functionally important modified residue.

Chemical Shift Perturbation (CSP) mapping is one of the most widely used NMR methods to identify the binding interface of a molecular interaction. bcm.eduresearchgate.net The chemical shift of a nucleus is exquisitely sensitive to its local electronic environment. researchgate.net When a ligand or protein binds to an RNA molecule containing β-Pseudouridine-13C,15N2, the environment of the nuclei within and surrounding the binding site changes, leading to perturbations in their chemical shifts. nih.gov

By acquiring a series of ¹H-¹⁵N or ¹H-¹³C HSQC spectra while titrating an unlabeled ligand into the labeled RNA sample, researchers can track the chemical shift changes for each residue. bcm.eduresearchgate.net Residues exhibiting significant chemical shift perturbations are identified as being part of, or in close proximity to, the binding interface. Mapping these perturbed pseudouridine signals, along with others in the RNA, onto the molecule's structure reveals the precise location of the interaction site. bcm.edu This technique is not only crucial for identifying binding sites but can also be used to determine binding affinities. nih.gov

Studies of RNA-Ligand and RNA-Protein Interactions

Analysis of Interaction Interfaces and Binding Kinetics

The precise mapping of interaction surfaces between RNA and proteins is crucial for understanding biological processes. The use of stable isotope-labeled nucleotides like β-Pseudouridine-13C, 15N2 is particularly advantageous in Nuclear Magnetic Resonance (NMR) spectroscopy. When this labeled pseudouridine is incorporated into an RNA molecule, it becomes an observable probe. NMR can detect changes in the chemical environment of the ¹³C and ¹⁵N nuclei upon protein binding, allowing for the identification of the specific pseudouridine residues at the protein-RNA interface. nih.gov This information is critical for understanding the specificity of recognition.

In the context of binding kinetics, techniques such as quantitative mass spectrometry can be employed. For instance, a quantitative proteomics approach known as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) has been used to identify proteins that selectively bind to pseudouridine-containing RNA. nih.gov In such experiments, cells are grown in media containing either light (normal) or heavy (isotope-labeled) amino acids. By comparing the proteins that pull down with a pseudouridine-containing RNA bait versus a uridine-containing one, researchers can identify specific "reader" proteins for this modification. nih.gov While this example uses labeled amino acids, a similar principle can be applied with labeled RNA, including this compound, to quantify binding affinities and kinetics.

Mass Spectrometry (MS) Applications

Mass spectrometry is a highly sensitive analytical technique that can identify and quantify molecules based on their mass-to-charge ratio. The application of this compound in MS-based workflows has significantly advanced the study of pseudouridylation.

Direct Identification and Quantification of Ψ Sites in RNA

Pseudouridine (Ψ) is an isomer of uridine, meaning they have the same mass. This "mass-silent" nature makes the direct detection of Ψ by mass spectrometry challenging. bohrium.com Stable isotope labeling provides a solution to this problem.

By incorporating this compound into RNA, a known mass shift is introduced at the sites of modification. When an RNA molecule is digested into smaller fragments or individual nucleosides, the fragments containing the labeled pseudouridine will have a higher mass than those containing unlabeled uridine or pseudouridine. This mass difference allows for the unambiguous identification of pseudouridine-containing fragments in a complex mixture. bohrium.com

For example, a study utilized in vivo deuterium (B1214612) (D) labeling of uridines to detect pseudouridines. The enzymatic conversion of the deuterium-labeled uridine to pseudouridine resulted in a mass shift that could be detected by MS. bohrium.com A similar principle applies to the use of this compound, where the known mass increase from the ¹³C and ¹⁵N isotopes serves as a clear indicator of the presence of pseudouridine.

Tandem mass spectrometry (MS/MS) is used to determine the sequence of RNA fragments. In this technique, a specific RNA fragment is isolated in the mass spectrometer and then fragmented into smaller pieces. The resulting fragmentation pattern is characteristic of the nucleotide sequence. When a fragment contains this compound, the heavy isotopes are retained on the pseudouridine base and its associated fragment ions. This allows for the precise localization of the pseudouridine within the RNA sequence. nih.gov The mass shift will be observed in all fragment ions that contain the modified nucleoside, confirming its position. researchgate.net

Quantitative Analysis of Pseudouridylation Levels (e.g., NAIL-MS)

Determining the stoichiometry of pseudouridylation at a specific site is crucial for understanding its functional impact. Methods like Nucleic Acid Isotope Labeling coupled Mass Spectrometry (NAIL-MS) are designed for the quantitative analysis of RNA modifications. nih.gov In a typical NAIL-MS experiment, cells are grown in the presence of a stable isotope-labeled precursor, leading to the incorporation of the heavy isotope into newly synthesized RNA.

This compound can be used as an internal standard in such quantitative assays. A known amount of the labeled compound is added to a biological sample before processing. The ratio of the signal from the endogenous, unlabeled pseudouridine to the signal from the labeled internal standard allows for the precise and absolute quantification of the amount of pseudouridine in the original sample. nih.gov

Table 1: Application of this compound in Quantitative MS

Analytical Method Role of this compound Information Obtained
NAIL-MS Internal Standard Absolute quantification of pseudouridine levels

| LC-MS/MS | Labeled Analyte | Relative quantification of pseudouridylation stoichiometry |

Probing RNA-Protein Interactions via Cross-linking and Mass Spectrometry

To capture the transient and dynamic interactions between RNA and proteins, a technique called cross-linking coupled with mass spectrometry (XL-MS) is often used. uni-goettingen.de In this method, a covalent bond is introduced between the RNA and its binding protein, effectively "freezing" the interaction. nih.gov The cross-linked complex is then digested, and the resulting peptide-RNA adducts are analyzed by mass spectrometry to identify the specific sites of interaction on both the protein and the RNA. uni-goettingen.denih.gov

The use of RNA containing this compound in XL-MS studies can provide valuable information, especially when pseudouridine is involved in the interaction. After cross-linking and digestion, the peptide cross-linked to the labeled pseudouridine will carry the mass of the peptide plus the mass of the labeled RNA remnant. The unique mass of the ¹³C and ¹⁵N isotopes helps in the confident identification of these cross-linked species. A recently developed workflow, CLIR-MS (cross-linking of stable isotope-labeled RNA to protein coupled with mass spectrometry), demonstrates the utility of using ¹³C/¹⁵N labeled RNA for identifying protein-RNA interaction sites. biorxiv.org

Table 2: Summary of Methodological Applications

Technique Application of this compound Key Finding
NMR Spectroscopy Isotopic label to probe chemical environment Identification of pseudouridine residues at RNA-protein interfaces
Mass Spectrometry (General) Introduces a mass shift for detection Direct identification of "mass-silent" pseudouridine
Tandem MS (MS/MS) Labeled fragment ions Precise localization of pseudouridine within an RNA sequence
NAIL-MS Internal standard for quantification Accurate measurement of pseudouridylation levels

| XL-MS | Labeled cross-linking target | Pinpointing protein interaction sites at pseudouridine residues |

Integration with Other Biophysical Techniques

The true power of utilizing β-Pseudouridine-13C,15N2 is realized when data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy are combined with information from other structural biology methods. This hybrid approach allows for a more comprehensive understanding of RNA structure and its role within large macromolecular assemblies.

Combination of NMR Data with Cryo-Electron Microscopy (Cryo-EM) for Large RNP Complexes

Cryo-EM has revolutionized the field of structural biology, enabling the visualization of large and complex biomolecular assemblies at near-atomic resolution. nih.gov However, cryo-EM maps can sometimes have regions of lower resolution, particularly for flexible or dynamic components of a complex. This is where the integration of high-resolution NMR data, derived from isotopically labeled components like β-Pseudouridine-13C,15N2, becomes invaluable.

By incorporating β-Pseudouridine-13C,15N2 into a specific RNA component of a large RNP, such as the ribosome or the spliceosome, researchers can obtain atomic-level information about the local environment of the pseudouridine residue using NMR spectroscopy. nih.govnih.gov This information includes internuclear distances and torsion angles, which can serve as precise restraints for the modeling and refinement of the RNA structure within the broader cryo-EM density map. For instance, the spliceosome, a multi-megadalton RNP complex responsible for pre-mRNA splicing, undergoes extensive conformational rearrangements involving intricate RNA-RNA and RNA-protein networks. nih.govsemanticscholar.orguni-goettingen.denih.gov The dynamic nature of the spliceosome makes it a challenging target for any single structural technique. nih.gov

An integrative NMR and cryo-EM approach would involve:

Isotopic Labeling : Site-specific incorporation of β-Pseudouridine-13C,15N2 into a functionally important region of a spliceosomal RNA, such as the U2 or U6 snRNA.

NMR Spectroscopy : Acquisition of NMR data on the labeled RNA, either in isolation or within a sub-complex, to determine local structural constraints around the pseudouridine.

Cryo-EM Data Collection : Imaging of the entire RNP complex to obtain a high-resolution 3D density map.

Integrative Modeling : Docking the high-resolution NMR structure of the labeled RNA segment into the cryo-EM map, using the NMR-derived restraints to accurately place and orient the RNA within the larger assembly.

This hybrid method provides a more complete and accurate atomic model of the RNP complex than could be achieved by either technique alone. The precise structural information for the pseudouridine-containing region, which is often involved in critical RNA-RNA or RNA-protein interactions, can shed light on the catalytic mechanisms and dynamic processes of these molecular machines. nih.govnih.gov

Technique Information Provided Application in Integrative Modeling
NMR with β-Pseudouridine-13C,15N2 High-resolution local structure (distances, angles) and dynamics at the site of the label.Provides precise restraints for the conformation of the labeled RNA segment.
Cryo-Electron Microscopy (Cryo-EM) Overall 3D density map of the large RNP complex at near-atomic resolution.Provides the global framework into which the high-resolution NMR data is fitted.

Small-Angle X-ray Scattering (SAXS) Validation of Labeled RNA Structures

Key parameters derived from SAXS data for validation include:

Pair-Distance Distribution Function (P(r)): This function describes the distribution of distances between all pairs of atoms within the molecule, providing information about its shape.

Kratky Plot: This plot can reveal the flexibility and degree of folding of the RNA.

An integrative NMR-SAXS approach for a β-Pseudouridine-13C,15N2 labeled RNA would typically follow these steps:

NMR Structure Determination : An ensemble of structures for the RNA containing the isotopic label is determined using NMR spectroscopy.

SAXS Data Collection : SAXS data are collected for the same RNA under similar solution conditions.

Comparison of Experimental and Calculated Data : The experimental SAXS curve is compared to the theoretical curves back-calculated from the NMR structural ensemble.

Model Refinement or Validation : If discrepancies exist, the NMR structural ensemble may be refined to better fit the SAXS data. A strong correlation validates the global fold of the NMR-derived structures. oup.comoup.com

This combined approach is powerful for studying multi-domain RNAs where NMR can define the structure of individual domains containing the β-Pseudouridine-13C,15N2 label, and SAXS can provide information on their relative orientations. nih.gov

SAXS Parameter Description Use in Validation
Radius of Gyration (Rg) Root-mean-square distance of the object's parts from its center of mass.The experimental Rg should match the Rg calculated from the NMR structural model.
Maximum Dimension (Dmax) The longest distance between any two points in the molecule.Provides a constraint on the overall dimensions of the RNA structure.
Scattering Profile (I(q) vs. q) The intensity of scattered X-rays as a function of the scattering angle.The entire experimental curve is compared to the one calculated from the atomic coordinates of the NMR model.

By integrating data from NMR of β-Pseudouridine-13C,15N2 labeled RNA with cryo-EM and SAXS, researchers can achieve a multi-scale understanding of RNA structure and function, from atomic-level details of modified nucleotides to the global architecture of large and dynamic RNP complexes.

Elucidation of Nucleic Acid Structure and Dynamics Utilizing β Pseudouridine 13c, 15n2

Structural Analysis of Specific RNA Molecules

Site-specific isotopic labeling with β-Pseudouridine-¹³C, ¹⁵N₂ allows for the precise analysis of local conformation and dynamics within various classes of RNA molecules. This approach is instrumental in deciphering the structural basis of their diverse biological functions.

Pseudouridine (B1679824) is a conserved feature in tRNAs, contributing significantly to their L-shaped tertiary structure and functional stability. nih.gov The introduction of ¹³C/¹⁵N-labeled pseudouridine into tRNA molecules has provided profound insights into its structural role. nih.gov For instance, studies on E. coli tRNAGly have utilized site-specifically incorporated labeled pseudouridine to probe the local environment and dynamics. uibk.ac.at NMR analysis of these labeled tRNAs has been used to determine imino proton exchange rates with bulk water, revealing how pseudouridine and adjacent modifications, such as 5-methyluridine (B1664183) in the TΨC-loop, influence conformational dynamics and solvent accessibility. nih.govresearchgate.net These studies demonstrate that pseudouridines at key positions, such as Ψ13 in the D-arm and Ψ55 in the T-arm, are crucial for promoting the correct folding and enhancing the thermal stability of the entire tRNA molecule. nih.gov

tRNA InvestigatedPosition of Labeled ΨKey Research FindingPrimary TechniqueReference
E. coli tRNAGlyTΨC-loopDetermined the influence of Ψ and adjacent modifications on imino proton exchange rates and local conformational dynamics.NMR Spectroscopy nih.govresearchgate.net
Human nuclear-encoded tRNAsΨ13 (D-arm), Ψ55 (T-arm)Demonstrated that these specific pseudouridines are critical for the tertiary structure folding and overall thermal stability of the tRNA.Cryo-EM & Biophysical Analysis nih.gov

Pseudouridine modifications are widespread in ribosomal RNA, where they are clustered in functionally significant regions like the decoding center and the peptidyl transferase center. frontiersin.org These modifications are essential for conferring conformational stability, which is necessary for the proper folding of rRNA and its interaction with ribosomal proteins during the complex process of ribosome biogenesis. nih.gov Isotope labeling of rRNA, including early studies using ¹⁵N-labeling of 5S rRNA, allows specific atomic sites to be monitored by NMR to understand these structural roles. acs.org While direct NMR studies of entire ribosomes are challenging due to their immense size, the analysis of labeled rRNA domains provides critical data. Changes in pseudouridylation levels can alter the ribosome's structure and function, impacting translational fidelity and the speed of pre-rRNA processing. nih.gov The use of isotope labeling, whether with ¹³C/¹⁵N for NMR or deuterium (B1214612) for mass spectrometry, is crucial for quantifying the stoichiometry of these modifications and correlating them with ribosomal function. frontiersin.orgacs.org

rRNA Subunit/DomainLocation of ΨFunction/Structural RoleReference
General rRNAFunctionally important domains (e.g., decoding center)Confers conformational stability, essential for proper rRNA folding and interaction with ribosomal proteins. nih.gov
5S rRNAThroughout the moleculeEarly studies with 15N-labeling enabled monitoring of specific atomic sites to probe structure. acs.org
18S and 25S rRNA (Yeast)43 known sitesModifications are critical for ribosome structure and activity; loss can impair translation and delay biogenesis. researchgate.net

Small nuclear RNAs are critical components of the spliceosome, the machinery responsible for pre-mRNA splicing. Pseudouridine is found in virtually all major spliceosomal snRNAs (U1, U2, U4, U5, and U6) and plays a vital role in their structure and function. nih.govnih.gov These modifications often enhance RNA-RNA interactions, which are necessary to stabilize the intricate network of contacts that define the spliceosome's catalytic core. nih.gov For example, specific pseudouridines in U2 snRNA (Ψ35, Ψ42, and Ψ44) are crucial for its interaction with the protein Prp5, an ATPase required for the early stages of spliceosome assembly. nih.gov NMR studies on a U2 snRNA branch point helix confirmed the presence of a pseudouridine-dependent, highly stable water molecule that helps to rigidify the local RNA structure, facilitating its recognition by other spliceosomal components. nih.gov The use of β-Pseudouridine-¹³C,¹⁵N₂ enables detailed NMR investigation of these interactions, providing atomic-level resolution of snRNA conformation within the dynamic spliceosome complex.

snRNAPosition of ΨRole in Spliceosome Assembly and FunctionReference
U2 snRNAΨ35, Ψ42, Ψ44Mediates a key interaction with the Prp5 protein, which is essential for early spliceosome assembly. nih.gov
U2 snRNABranch Point HelixStabilizes the local helix structure through a tightly bound water molecule, enhancing recognition. nih.gov
General snRNAsVariousEnhances RNA-RNA interactions to maintain the folded structure of the spliceosome. nih.gov

Long non-coding RNAs are a diverse class of RNA molecules involved in various gene regulation processes. Recent transcriptome-wide mapping studies have revealed that pseudouridine is also a common modification in lncRNAs. nih.govnih.gov While the structural and functional consequences of these modifications are still an emerging area of research, they are believed to play roles similar to those in other RNAs, such as stabilizing specific structural motifs and mediating interactions with proteins or other nucleic acids. nih.gov For example, pseudouridine has been identified in the well-studied lncRNA MALAT1. nih.gov Although high-resolution structural studies of lncRNAs using NMR are challenging due to their size and flexibility, the application of selective isotope labeling with β-Pseudouridine-¹³C,¹⁵N₂ is a promising strategy. By placing isotopic labels at specific pseudouridine sites, researchers can probe local structures and dynamics, providing crucial experimental restraints for determining the structural features of these complex molecules. mdpi.com

lncRNA ExampleObservationPotential Structural ImplicationInvestigative ApproachReference
MALAT1Contains identified Ψ sites.May stabilize local secondary/tertiary structures or create recognition sites for protein binding.Quantitative RT-PCR, Future NMR studies with labeled Ψ. nih.gov
General lncRNAsΨ is a dynamically regulated modification.Could allow lncRNAs to adopt different conformations in response to cellular signals, altering their function.Transcriptome-wide mapping, Site-specific NMR analysis. nih.gov

Investigating RNA Folding Pathways and Mechanisms

Understanding how a linear RNA chain achieves its functional three-dimensional structure is a central question in molecular biology. The C5-glycosidic bond and the additional N1-imino proton of pseudouridine allow it to pre-organize the sugar-phosphate backbone and form unique hydrogen bonding networks, thereby influencing RNA folding pathways and stabilizing final structures. nih.gov

Incorporating β-Pseudouridine-¹³C,¹⁵N₂ at strategic locations within an RNA sequence allows researchers to use NMR spectroscopy to monitor the folding process from the perspective of that specific residue. As the RNA folds, changes in the chemical environment around the labeled pseudouridine are reflected in its NMR spectrum, providing real-time information on the formation of local and long-range interactions. For example, studies on tRNA folding have shown that pseudouridines in the D- and T-arms are critical for mediating the key tertiary interactions that lock the molecule into its functional L-shape. nih.gov Research on riboswitch folding has demonstrated that the effect of pseudouridine is highly context-dependent, where it can either stabilize or destabilize local structures depending on its position, thereby fine-tuning the conformational dynamics required for ligand binding. nih.gov

Characterization of Ribonucleoprotein (RNP) Complex Assembly and Architecture

Most functions of RNA in the cell are carried out in concert with proteins, forming dynamic ribonucleoprotein (RNP) complexes. Deciphering the architecture of these complexes is key to understanding their function. The use of RNA labeled with ¹³C and ¹⁵N is considered essential for obtaining a detailed picture of the RNA-protein interface. nih.gov

When β-Pseudouridine-¹³C,¹⁵N₂ is incorporated into the RNA component of an RNP, it serves as a powerful spectroscopic probe. NMR experiments can then be used to identify which parts of the RNA are in close contact with the protein. For instance, this method has been applied to study the formation of the H/ACA snoRNP, a complex that itself catalyzes pseudouridylation. By incorporating a labeled pseudouridine into a substrate RNA, its binding within the catalytic pocket of the RNP can be observed. nih.govresearchgate.net Similarly, investigating the interaction between U2 snRNA and spliceosomal proteins is advanced by using labeled pseudouridine at known interaction sites. nih.gov These approaches not only map the binding interface but also reveal conformational changes in the RNA upon protein binding, providing a dynamic view of RNP assembly and architecture. nih.gov

Probing Pseudouridine-Mediated Structural Stabilization and Flexibility

Pseudouridine is widely recognized for its role in enhancing the structural stability of RNA. wikipedia.orgnih.gov This stabilization is not due to a single factor but rather a combination of effects on hydrogen bonding, base stacking, and the conformational preferences of the ribose sugar. The use of β-Pseudouridine-¹³C,¹⁵N₂ in NMR studies has been pivotal in dissecting these contributions at an atomic level. nih.govrsc.org

Research has shown that this extra imino proton can form stable, water-mediated hydrogen bonds with neighboring phosphate (B84403) groups or other acceptor atoms. nih.govoup.comresearchgate.net These water-mediated interactions create a hydration shell that can rigidify the sugar-phosphate backbone and contribute to the thermodynamic stability of the RNA. tandfonline.comresearchgate.net NMR studies, particularly those employing ¹⁵N-labeled pseudouridine, can directly probe the involvement of the N1-H and N3-H imino protons in hydrogen bonds. oup.comresearchgate.netsemanticscholar.org For instance, the observation of resonances for the N1-H proton in duplexes containing a Ψ-A pair suggests its involvement in a weak hydrogen bond. semanticscholar.org

The chemical shifts of imino protons are sensitive to the strength and geometry of hydrogen bonds. nih.gov Downfield chemical shifts generally correlate with shorter, stronger hydrogen bonds, while upfield shifts suggest weaker or longer bonds. nih.gov By comparing the imino proton chemical shifts in RNAs containing uridine (B1682114) versus those with pseudouridine, researchers can infer changes in the stability of base pairing and other hydrogen bonding interactions. nih.gov

Table 1: Imino Proton NMR Chemical Shift Changes Upon Uridine to Pseudouridine Substitution

RNA ContextImino ProtonChemical Shift Change (ppm)Interpretation
U14Ψ in Neomycin-Sensing RiboswitchΨ14 H3~0.25 (upfield)Weakening of the H-bond with A17 phosphate nih.gov
U14Ψ in Neomycin-Sensing RiboswitchU18 H3~0.20 (upfield)Destabilization of the U13:U18 base pair interaction nih.gov

Pseudouridine significantly enhances the stacking interactions within an RNA helix compared to uridine. nih.govnih.gov This improved stacking is a primary contributor to the increased thermodynamic stability of pseudouridylated RNA. nih.gov The C-C glycosidic bond in pseudouridine provides greater rotational freedom around the glycosidic bond compared to the C-N bond in uridine, which can facilitate a more optimal stacking arrangement with adjacent bases. nih.govwikipedia.org

NMR studies have demonstrated that the presence of pseudouridine leads to greater UV hypochromicity over a range of temperatures, which is indicative of a better-stacked, more A-form helical structure. nih.govnih.gov This enhanced stacking is not limited to the modified nucleotide itself but can be propagated to neighboring bases. nih.govnih.gov

Table 2: Conformational Preferences of Uridine vs. Pseudouridine in an Oligonucleotide

NucleotideParameterObservationReference
UridineRibose PuckerEquilibrium between C2'-endo and C3'-endo nih.gov
PseudouridineRibose PuckerStronger preference for C3'-endo nih.govnih.gov
PseudouridineBase StackingForms a more stable base stacking arrangement nih.govnih.gov
PseudouridineGlycosidic BondC5-C1' (more rotational freedom) nih.govwikipedia.org
UridineGlycosidic BondN1-C1' nih.gov

Investigation of Enzymatic Mechanisms and Biosynthesis Pathways

Pseudouridine (B1679824) Synthase (Ψ-Synthase) Mechanisms and Kinetics

Ψ-synthases are grouped into six distinct families that, despite low sequence similarity, share a common structural fold and a conserved catalytic domain. nih.govnih.gov The use of isotopically labeled substrates like β-Pseudouridine-¹³C, ¹⁵N₂ allows for meticulous examination of the catalytic steps involved in the uridine-to-pseudouridine isomerization.

Several mechanisms have been proposed for the Ψ-synthase reaction, which involves the cleavage of the N1-C1' glycosidic bond in uridine (B1682114), a 180° rotation of the uracil (B121893) base, and the formation of a new C5-C1' bond. ijeab.comacs.org Early proposals included a Michael addition mechanism and an acylal intermediate mechanism. nih.govmtak.hu However, substantial evidence now supports the "glycal intermediate hypothesis." nih.govmtak.hunih.gov

This mechanism posits that the reaction begins with the deprotonation of the C2' hydroxyl group of the ribose, leading to the elimination of the uracil base and the formation of a transient glycal intermediate. nih.govnih.gov The repositioned base then attacks the C1' of the glycal to form the C-glycosidic bond of pseudouridine. mtak.hu Quantum chemical calculations have shown this pathway to be energetically favorable compared to alternatives like the Michael addition or nucleophilic substitution schemes. mtak.hu Studies using uridine deuterated at the C2' position have been instrumental in validating this hypothesis. The observation of a primary kinetic isotope effect (KIE) with these substrates provides strong evidence that the C2'-H bond is broken during the reaction, a key feature of the glycal mechanism. nih.govnih.govresearchgate.net The use of ¹³C and ¹⁵N labels in the uracil base would further allow researchers to track the fate of the base itself through mass spectrometry or NMR spectroscopy, confirming its detachment and reattachment during the catalytic cycle.

All known Ψ-synthases possess a highly conserved active site featuring an invariant aspartic acid residue that is essential for catalysis. nih.govresearchgate.netnih.gov This aspartate is believed to act as the general base that initiates the reaction by abstracting a proton. nih.govmtak.hu In addition to this key aspartate, other conserved residues, such as arginine, play crucial roles in stabilizing the catalytic aspartate and interacting with the RNA substrate. nih.govresearchgate.net

The interaction between the substrate RNA and the enzyme's active site is highly specific. For example, in the Cbf5-guide RNA complex, the substrate RNA interacts exclusively with Cbf5 residues. nih.gov The target uridine is flipped out from the RNA helix and placed into a polar pocket within the enzyme, where the catalytic aspartate can establish hydrogen bonds with the N3 and 2'-OH groups of the nucleoside. nih.govnih.gov Isotopic labeling of the uridine substrate with ¹³C and ¹⁵N is invaluable for NMR-based structural studies. These labels can be used to resolve specific atomic interactions between the substrate and active site residues, providing a high-resolution map of the binding pocket and confirming the roles of residues like the catalytic aspartate.

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating enzymatic reaction mechanisms by identifying rate-limiting steps. libretexts.org A primary KIE is observed when a bond to an isotopically substituted atom is broken or formed in the slowest step of a reaction. libretexts.org In the context of Ψ-synthases, experiments using uridine specifically deuterated at the C2' position have demonstrated a primary KIE for enzymes like TruB and RluA. nih.govresearchgate.netnih.gov This finding indisputably indicates that the deprotonation at C2' is a key, partially rate-limiting event in the isomerization process, lending strong support to the glycal intermediate mechanism. nih.govacs.orgnih.gov While deuterium (B1214612) labeling at the C2' position probes the ribose chemistry, incorporating ¹³C and ¹⁵N into the uracil base can be used to probe other potential rate-limiting steps, such as the cleavage of the N1-C1' glycosidic bond or the formation of the new C5-C1' bond.

Table 1: Observed Kinetic Isotope Effects (KIEs) in Pseudouridine Synthase Reactions This table is illustrative and based on findings from studies using deuterated substrates, which established the methodology for probing the reaction mechanism.

EnzymeIsotopic Label PositionKIE (kH/kD)Inferred Rate-Limiting Step Contribution
TruBUridine C2'-DeuteriumPrimary KIE ObservedDeprotonation/reprotonation at C2'
RluAUridine C2'-DeuteriumPrimary KIE ObservedDeprotonation/reprotonation at C2'

Ψ-synthases exhibit remarkable substrate specificity, targeting specific uridine residues within diverse RNA structures. nih.gov This recognition is achieved through a combination of sequence- and structure-specific interactions. nih.govpnas.org For instance, the Pus7 enzyme preferentially binds and modifies substrates containing a UGUAR (R = purine) consensus sequence. pnas.orgpnas.org Other enzymes, like TruB, recognize specific structural elements, such as the TΨC stem-loop of tRNA, which contains all the necessary determinants for modification. nih.gov

The mechanisms of substrate recognition can be broadly divided into "architecture-dependent" and "architecture-independent." Architecture-dependent enzymes require a fully folded RNA structure for activity, while architecture-independent enzymes can act on less structured precursors. nih.gov Labeled RNA substrates, synthesized with nucleotides like β-Pseudouridine-¹³C, ¹⁵N₂, are essential for the biochemical assays used to define this specificity. Techniques such as electrophoretic mobility shift assays (EMSAs) and nitrocellulose filtration assays utilize radiolabeled or fluorescently labeled RNA to measure binding affinities (dissociation constants, KD) of the enzyme to its substrate. nih.govuleth.ca

Role of Labeled Pseudouridine in Studying RNA Pseudouridylation Processes

The incorporation of labeled pseudouridine into RNA transcripts is a cornerstone of modern enzymology, enabling precise tracking of reaction progress and detailed kinetic analysis. nih.gov These labeled molecules act as probes, allowing researchers to follow the transformation of substrate to product without ambiguity.

Understanding the kinetics of Ψ-synthases provides insight into their efficiency and biological regulation. The use of isotopically labeled substrates is fundamental to performing accurate kinetic measurements, such as determining single-turnover rate constants (kobs). nih.gov In a typical experiment, a Ψ-synthase is mixed with an RNA substrate containing uridine labeled with ¹³C and ¹⁵N. At various time points, the reaction is stopped, and the RNA is analyzed using methods like mass spectrometry or liquid chromatography. The isotopic labels allow for the clear differentiation and quantification of the remaining uridine substrate and the newly formed pseudouridine product, enabling the calculation of reaction rates. researchgate.netnih.gov These kinetic parameters are crucial for comparing the activity of different enzymes, assessing the impact of mutations in the enzyme or substrate, and understanding how environmental factors might influence the rate of pseudouridylation.

Table 2: Representative Kinetic Parameters for Pseudouridine Synthases This table presents examples of kinetic data obtained through assays that rely on the ability to distinguish substrate from product, a process facilitated by isotopic labeling.

EnzymeSubstrateParameterReported Value
Yeast Pus7CDC8 mRNA fragmentkobs (single-turnover)Variable based on substrate structure
E. coli TruBtRNA TΨC stem-loopBinding Affinity (KD)Similar for substrate and product
E. coli RluAtRNAPheCatalytic RateUniformly slow catalytic step

Metabolic Flux Analysis Utilizing Isotopic Tracers (non-clinical)

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.govd-nb.info It provides a detailed snapshot of the activity of biochemical pathways within a biological system under specific conditions. nih.gov Isotope-assisted metabolic flux analysis (iMFA) employs stable isotope-labeled compounds, known as tracers, to track the flow of atoms through the metabolic network. nih.govox.ac.uk By introducing a substrate enriched with a stable isotope like Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can follow the metabolic fate of these labeled atoms as they are incorporated into various downstream metabolites. nih.govnih.gov

The core principle of iMFA involves culturing cells or tissues in a medium containing an isotopically labeled nutrient, such as [U-¹³C] glucose or [¹³C₅,¹⁵N₂] glutamine. nih.govnih.gov As the cells metabolize these tracers, the isotopic label is distributed throughout the connected pathways. ox.ac.uk After a certain period, which may be a short, non-stationary phase or a longer period to reach an isotopic steady state, intracellular metabolites are extracted. d-nb.infovanderbilt.edu Analytical techniques, primarily mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, are then used to measure the mass isotopomer distributions (MIDs) of these metabolites. ox.ac.uknih.gov The MID reveals the relative abundance of different isotopologues (molecules that differ only in their isotopic composition) for a given metabolite. ox.ac.uk This experimental labeling data, along with a stoichiometric model of the metabolic network and measured extracellular fluxes (e.g., nutrient uptake and product secretion rates), is fed into a computational model to estimate the intracellular fluxes that best explain the observed labeling patterns. nih.govvanderbilt.edu

The use of compounds labeled with stable isotopes, such as the ¹³C and ¹⁵N in β-Pseudouridine-¹³C,¹⁵N₂, allows for the precise tracking of carbon and nitrogen atoms as they traverse metabolic pathways. nih.govembopress.org When a labeled tracer is introduced into a biological system, it enters the metabolic network and is converted into a series of downstream products. frontiersin.org The journey of the labeled atoms can be followed by analyzing the isotopic enrichment in intermediate and final products of the pathway. ox.ac.uk

For example, ¹³C-labeled glucose can be used to trace carbon flux through central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle. d-nb.infonih.gov As the six carbons of glucose are processed, the ¹³C atoms are incorporated into metabolites like pyruvate, lactate, and acetyl-CoA, and subsequently into TCA cycle intermediates like citrate and malate. nih.gov By measuring the specific pattern of ¹³C labeling in these molecules, researchers can determine the relative activity of different pathways. nih.gov Similarly, tracers containing ¹⁵N, such as ¹⁵N-labeled glutamine, are used to track nitrogen flow in processes like amino acid biosynthesis and nucleotide metabolism. nih.govembopress.org

The combination of ¹³C and ¹⁵N labels in a single tracer or through co-labeling experiments provides a more comprehensive view of metabolism, allowing for the simultaneous quantification of both carbon and nitrogen fluxes. embopress.org Mass spectrometry is a key analytical tool for these studies, as it can separate and quantify metabolites based on their mass-to-charge ratio, distinguishing between unlabeled molecules and their heavier, isotope-labeled counterparts. ox.ac.ukfrontiersin.org The resulting data on isotopologue distribution provides a quantitative map of metabolic activity, revealing how nutrients are utilized and how different pathways are interconnected. ox.ac.ukumn.edu This non-clinical approach is invaluable for understanding fundamental biochemical processes and cellular physiology. nih.gov

Table 2: Examples of Isotopic Tracers and Their Applications in Metabolic Flux Analysis

Isotopic Tracer Primary Pathways Investigated Information Gained
[U-¹³C] Glucose Glycolysis, Pentose Phosphate (B84403) Pathway, TCA Cycle Contribution of glucose to energy production and biosynthesis. nih.gov
[1,2-¹³C] Glucose Glycolysis vs. Pentose Phosphate Pathway Distinguishes flux between these two major glucose utilization pathways. frontiersin.org
[U-¹³C, U-¹⁵N] Glutamine TCA Cycle, Amino Acid Metabolism, Reductive Carboxylation Elucidates the role of glutamine as a carbon and nitrogen source. nih.gov

Advancements in Analytical Techniques and Computational Integration

Development of Novel NMR Pulse Sequences for Labeled RNA

The introduction of stable isotopes like ¹³C and ¹⁵N into RNA has been a critical advancement for nuclear magnetic resonance (NMR) spectroscopy, enabling the development of sophisticated multi-dimensional experiments. nih.gov The restricted resolution of standard NMR spectra for RNA can be significantly improved with the use of such isotopes, facilitating more accurate structure determination. researchgate.net

The synthesis of RNA oligomers labeled with ¹³C and/or ¹⁵N allows for the application of heteronuclear multi-dimensional NMR experiments that vastly simplify resonance assignment and the determination of solution structures. nih.gov For instance, the use of uniformly labeled nucleotide 5'-triphosphates (NTPs) derived from E. coli grown on ¹³C and/or ¹⁵N enriched media has become a routine procedure for generating isotopically labeled RNAs for these studies. nih.gov

Novel NMR pulse sequences are continually being developed to leverage the presence of these labels. These sequences are designed to enhance sensitivity and resolution, which are often compromised in larger RNA molecules due to rapid relaxation and spectral overlap. researchgate.net For example, strategies that combine ¹³C and ¹⁹F labeling have demonstrated improved resolution and increased sensitivity to ligand binding, with the ¹⁹F substitution being structurally non-perturbing. nih.gov While not directly involving ¹⁵N, these advancements highlight the innovative approaches being taken to enhance NMR studies of modified RNAs. The principles behind these novel sequences can be readily adapted for ¹³C,¹⁵N-labeled nucleosides like β-Pseudouridine-¹³C,¹⁵N₂ to probe its structure and interactions within RNA molecules.

The ability to generate milligram quantities of isotopically labeled RNAs has paved the way for the application of a wide array of multi-dimensional heteronuclear magnetic resonance experiments, which are instrumental in defining the three-dimensional structures of RNA in solution. nih.gov

Refinement of Mass Spectrometry Workflows for Modified Nucleosides

Mass spectrometry (MS) is a highly accurate and sensitive technique for the analysis of modified ribonucleosides. nih.gov However, the detection of pseudouridine (B1679824) presents a unique challenge as it is a "mass-silent" modification, meaning it has the same mass as its canonical counterpart, uridine (B1682114). nih.govbiorxiv.org This has necessitated the refinement of MS workflows to enable its direct detection and quantification.

One successful strategy involves chemical derivatization to introduce a mass tag onto pseudouridine. A widely used reagent is N-cyclohexyl-N'-β-(4-methylmorpholinium) ethylcarbodiimide (CMC), which adds a mass tag of 252 Da. nih.gov Another approach utilizes acrylonitrile, which results in a mass difference of 53 Da. nih.gov More recently, a bisulfite labeling strategy has been reported for the quantitative detection of pseudouridine, generating a mass shift of 82 Da. nih.gov

Stable isotope labeling, such as in β-Pseudouridine-¹³C,¹⁵N₂, offers a powerful and direct method for its quantification using MS. By incorporating known quantities of the labeled standard into a sample, the endogenous, unlabeled pseudouridine can be accurately quantified through isotope dilution mass spectrometry. This approach circumvents the need for chemical derivatization and its potential-associated biases. researchgate.net Tandem mass spectrometry (LC-MS/MS) is a particularly powerful tool for analyzing modified RNAs, and the development of ¹³C labeling approaches, termed ¹³C-dynamods, allows for the quantification of the turnover of base modifications in newly transcribed RNA. nih.gov

Furthermore, innovative MS-based techniques have been developed for the direct determination of pseudouridine in RNA. One such method relies on the accurate measurement of a signature doubly dehydrated nucleoside anion ([C₉H₇N₂O₄]¹⁻, m/z 207.04) produced by collision-induced dissociation. nih.gov Another approach utilizes in vivo deuterium (B1214612) labeling of uridines, where the pseudouridylation reaction results in a -1 Da mass shift, enabling MS-based identification. researchgate.net These refined workflows, when coupled with the use of isotopically labeled standards like β-Pseudouridine-¹³C,¹⁵N₂, provide robust and accurate means to study the prevalence and dynamics of this critical RNA modification.

Computational Modeling and Simulation Informed by Isotopic Data

Isotopically labeled compounds such as β-Pseudouridine-¹³C,¹⁵N₂ provide valuable data that can inform and validate computational models, leading to a more accurate depiction of RNA structure, dynamics, and function.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational preferences of nucleosides and their impact on RNA structure. acs.orgacs.org Several studies have utilized MD simulations to explore the structural consequences of pseudouridylation. acs.orgacs.orgnih.govnih.gov These simulations can reveal how modifications like pseudouridine influence the local conformation, such as the sugar pucker and the orientation of the glycosidic bond. acs.org

For instance, replica exchange molecular dynamics simulations have been employed to study the conformational preferences of pseudouridine derivatives at the nucleoside level, with the results being compared to experimental NMR data. acs.orgacs.org It has been shown that standard force field parameters may not accurately reproduce the experimental observations for modified nucleosides, necessitating the development and refinement of these parameters. acs.org The experimental data derived from NMR studies of isotopically labeled β-Pseudouridine-¹³C,¹⁵N₂ can serve as crucial benchmarks for validating and improving the accuracy of these force fields. This iterative process of comparing simulation with experimental data leads to more reliable computational models.

Simulation ParameterDescriptionRelevance to β-Pseudouridine-¹³C,¹⁵N₂
Force Field A set of parameters used to calculate the potential energy of a system of atoms.Accurate force fields are essential for realistic simulations of RNA containing β-Pseudouridine.
Glycosidic Torsion Angle (χ) Describes the rotation around the bond connecting the base to the ribose sugar.Influences the overall conformation of the nucleoside (syn vs. anti).
Sugar Pucker Describes the conformation of the ribose ring (e.g., C2'-endo, C3'-endo).Affects the local and global structure of the RNA backbone.
Replica Exchange MD An enhanced sampling technique that improves the exploration of the conformational space.Useful for overcoming energy barriers and finding stable conformations.

Quantum Mechanics/Molecular Mechanics (QM/MM) for Reaction Mechanisms

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are well-suited for studying chemical reactions in biological systems. nih.govcuni.czmdpi.comkit.edu In this approach, the reactive part of the system (e.g., the nucleoside and reacting partners) is treated with a high level of theory (QM), while the surrounding environment (e.g., the rest of the RNA and solvent) is described by a more computationally efficient classical force field (MM). kit.edu

QM/MM simulations can be used to investigate the enzymatic mechanisms of pseudouridine synthases, the enzymes that catalyze the isomerization of uridine to pseudouridine. By defining the active site containing the uridine substrate and key enzymatic residues as the QM region, researchers can model the bond-breaking and bond-forming events of the reaction. The isotopic labels in β-Pseudouridine-¹³C,¹⁵N₂ can provide experimental data, such as kinetic isotope effects, which can be directly compared to the predictions from QM/MM calculations to validate the proposed reaction mechanism. mdpi.com This approach has been successfully applied to study a variety of enzymatic reactions, including those involving nucleosides. mdpi.comnih.gov

Docking and Ligand-Binding Predictions

Computational docking is a technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This is particularly relevant for understanding how small molecule ligands or proteins interact with RNA. The presence of modified nucleosides like pseudouridine can significantly influence these interactions.

The structural and dynamic information obtained from NMR studies of RNA containing β-Pseudouridine-¹³C,¹⁵N₂ can be used to generate more accurate receptor models for docking simulations. nih.gov Furthermore, computational methods are being developed to predict the thermodynamic consequences of RNA modifications on the stability of RNA duplexes and ligand binding. rsc.orgchemrxiv.orgchemrxiv.org For example, protocols based on MD simulations have been proposed to predict the nearest-neighbor free energy parameters for modified nucleosides, which are crucial for accurate secondary structure prediction. chemrxiv.org The experimental thermodynamic data that can be obtained for RNA containing β-Pseudouridine-¹³C,¹⁵N₂ would be invaluable for validating and refining these predictive models. nih.govsemanticscholar.orgresearchgate.net

Computational MethodApplication in Studying β-PseudouridineData from Isotopic Labeling
Molecular Docking Predicting the binding of small molecules or proteins to RNA containing β-Pseudouridine.Provides accurate 3D structures of the RNA for use as the receptor in docking simulations.
Free Energy Calculations Quantifying the impact of β-Pseudouridine on RNA stability and ligand binding affinity.Experimental thermodynamic data for validation of computational predictions.
LigandRNA A scoring function specifically designed for predicting RNA-small molecule interactions.Can be used to screen for ligands that bind specifically to RNA containing β-Pseudouridine.

Future Directions and Emerging Research Avenues

Exploration of Ψ in Novel RNA Classes and Biological Contexts

Initially thought to be a static modification in abundant non-coding RNAs, pseudouridine (B1679824) is now recognized as a dynamic regulator in a wide array of RNA species, including messenger RNA (mRNA). nih.govresearchgate.net The discovery of Ψ in mRNAs of yeast and human cells has opened up new avenues to investigate its role in post-transcriptional gene regulation. nih.gov

Future research will likely focus on the following areas:

Pre-mRNA and Alternative Splicing: Recent findings indicate that pseudouridine is present in pre-mRNA, particularly near splice sites. nih.gov This suggests a potential role for Ψ in modulating alternative splicing, a key mechanism for generating protein diversity. nih.gov Identifying the specific pseudouridine synthases (PUS enzymes) that target pre-mRNAs is a critical next step. nih.gov

Stress Response and Dynamic Regulation: Pseudouridylation can be induced by cellular stress, such as heat shock, suggesting it is a dynamic modification involved in cellular adaptation. nih.govnih.gov Future studies will aim to unravel the signaling pathways that trigger dynamic pseudouridylation and how this modification helps cells respond to environmental changes.

Expanding the Transcriptome-Wide Map: While hundreds of Ψ sites have been identified in the mRNA of yeast and humans, these maps are far from complete. nih.govyoutube.com Many studies have focused on abundant RNAs, leaving the pseudouridylation status of low-abundance transcripts largely unknown. nih.govsemanticscholar.org A major goal is to develop methods that can create complete, quantitative maps of pseudouridine across the entire transcriptome, including in different tissues and developmental stages. semanticscholar.orgresearchgate.net

Novel Non-Coding RNAs: Beyond mRNA, Ψ is found in various non-coding RNAs (ncRNAs), such as small nuclear RNAs (snRNAs), where it is crucial for processes like pre-mRNA splicing. nih.govbiorxiv.org The exploration of Ψ in other ncRNA classes and its impact on their structure and interactions with proteins and other nucleic acids remains a fertile ground for research.

RNA ClassPotential Role of PseudouridylationKey Research Questions
pre-mRNA Regulation of alternative splicing. nih.govWhich PUS enzymes target pre-mRNA? How does Ψ at splice sites affect splicing machinery?
mRNA Modulating translation, stability, and codon recognition. nih.govnih.govWhat is the full extent of the mRNA "pseudouridome"? How do dynamic changes in mRNA Ψ affect gene expression programs?
snRNA Modulating pre-mRNA splicing. How is pseudouridylation in snRNAs regulated, and what are the functional consequences of site-specific modifications?
Other ncRNAs Unknown; potentially structural stabilization or regulation of interactions.What other classes of ncRNAs are pseudouridylated? What are the functional roles of these modifications?

Development of Advanced Site-Specific and Segmental Labeling Methodologies

The study of RNA structure and function using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry heavily relies on the ability to incorporate stable isotopes. The development of methods for producing RNA with precisely placed isotopic labels is crucial for advancing the field.

Currently, several methods exist for mapping Ψ sites, each with its own advantages and limitations. nih.gov Chemical labeling with CMC followed by reverse transcription blockage (Pseudo-seq) was a pioneering technique, but it can be time-consuming and is best suited for abundant RNAs. nih.govyoutube.com Newer methods based on bisulfite treatment have improved quantification. biorxiv.orgnih.gov However, a significant challenge remains in detecting Ψ in low-abundance transcripts and in achieving absolute, single-molecule quantification. semanticscholar.org

Future developments will likely focus on:

Chemo-enzymatic Synthesis: Efficient chemo-enzymatic methods for synthesizing ¹³C/¹⁵N-labeled pseudouridine phosphoramidites are a significant advancement. researchgate.net These labeled building blocks can be incorporated into specific sites during solid-phase RNA synthesis, enabling detailed NMR studies of RNA structure and dynamics. researchgate.net

Improved In Vivo Labeling: Techniques using stable isotope labeling in living cells, for example by growing cells in media containing labeled precursors, allow for the analysis of Ψ in its natural context. acs.orgbohrium.com Refining these methods to increase labeling efficiency and applicability to a wider range of organisms is an important goal.

Segmental Labeling: For large RNA molecules and complexes, uniform labeling can lead to overly complex NMR spectra. Segmental labeling, where only a specific portion of the RNA is isotopically labeled, can simplify spectral analysis. Developing robust methods to ligate labeled and unlabeled RNA fragments will be transformative for studying the structure of large ribonucleoprotein (RNP) complexes.

Labeling MethodologyDescriptionApplicationFuture Goal
Chemical Labeling (e.g., CMC, Bisulfite) Chemical modification of Ψ in RNA, which can be detected by reverse transcription stops or nucleotide deletions. nih.govbiorxiv.orgTranscriptome-wide mapping of Ψ sites. researchgate.netIncreased sensitivity for low-abundance transcripts; improved quantification. semanticscholar.org
Chemo-enzymatic Synthesis Synthesis of ¹³C/¹⁵N-labeled Ψ phosphoramidites for incorporation during RNA synthesis. researchgate.netSite-specific labeling for NMR spectroscopy and mass spectrometry. researchgate.netHigher yields and lower cost to make labeled RNA more accessible.
In Vivo Stable Isotope Labeling Culturing cells with labeled precursors (e.g., uridine-5,6-D₂) to incorporate isotopes into RNA. acs.orgQuantitative analysis of Ψ stoichiometry in cellular RNA. acs.orgBroader applicability across different cell types and organisms.
Segmental Labeling Assembling large RNAs from smaller, selectively labeled fragments.Structural studies of large RNA-protein complexes by NMR.More efficient and seamless RNA ligation techniques.

Integration of Multi-omics Data with Structural Biology of Labeled RNA

Understanding the functional consequences of pseudouridylation requires a holistic approach that connects information across different biological layers. nih.gov The integration of multi-omics data—such as genomics, transcriptomics, and proteomics—with structural biology data derived from labeled RNA offers a powerful strategy to bridge the gap from genotype to phenotype. nih.govplainenglish.io

By combining different "omics" datasets, researchers can build a more complete picture of how Ψ impacts cellular processes. frontlinegenomics.com For instance, transcriptomics can identify which RNAs are pseudouridylated and under what conditions, while proteomics can reveal which RNA-binding proteins (RBPs) preferentially interact with or are repelled by pseudouridylated sites. cd-genomics.com

Future research will aim to:

Correlate Ψ with Gene Expression: Integrate transcriptome-wide Ψ maps with RNA-seq data to determine how the presence of pseudouridine correlates with mRNA stability, localization, and translation efficiency. cd-genomics.com

Map Ψ-dependent RBP Interactions: Combine Ψ mapping with techniques like eCLIP-seq, which identifies the binding sites of RBPs, to create a comprehensive map of how pseudouridylation re-wires the RNA-protein interactome. cd-genomics.com

Integrate Structure with Function: Use structural data from NMR studies on β-Pseudouridine-¹³C,¹⁵N₂ labeled RNAs to rationalize how Ψ-induced changes in RNA conformation affect protein binding or catalytic activity. This integrated approach can provide a mechanistic understanding of how a single modification can influence complex biological outcomes.

This integrative strategy will be essential for unraveling the complex regulatory networks governed by RNA modifications and understanding their role in human health and disease. nih.gov

Application of Labeled β-Pseudouridine in Single-Molecule Studies

While ensemble methods like NMR provide detailed structural information, they report an average over a large population of molecules. Single-molecule techniques offer a unique window into the dynamic behavior of individual RNA molecules, revealing transient states and heterogeneous populations that are otherwise hidden.

The application of isotopically labeled β-Pseudouridine in single-molecule studies is an exciting emerging frontier. While direct detection of stable isotopes at the single-molecule level is challenging, they can be used to generate specific RNA probes for advanced biophysical experiments.

Emerging research avenues include:

Single-Molecule FRET (smFRET): By incorporating fluorescent dyes at specific locations in an RNA molecule containing a site-specifically labeled Ψ, researchers can use smFRET to monitor conformational changes in real-time. This could be used to study how pseudouridylation affects RNA folding pathways or the dynamics of RNA-protein interactions. researchgate.net

Nanopore Sequencing: Third-generation sequencing platforms, such as Oxford Nanopore, analyze individual RNA molecules as they pass through a nanopore. biorxiv.org These technologies can, in principle, directly detect modified bases, including Ψ, based on the specific electrical signal they produce. semanticscholar.org While still in development, this approach holds the promise of providing full-length, single-molecule maps of pseudouridylation, which would also reveal the stoichiometry of modification at each site. semanticscholar.orgbiorxiv.org

Advanced Microscopy: Techniques like atomic force microscopy (AFM) could be used to visualize the structure of individual RNA-protein complexes. Using RNAs synthesized with labeled Ψ would ensure the presence of the modification in the molecules being studied, allowing for direct correlation of structure with the modified state.

These single-molecule approaches will be critical for understanding the dynamic and often stochastic nature of RNA-mediated regulation and how it is fine-tuned by modifications like pseudouridine.

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